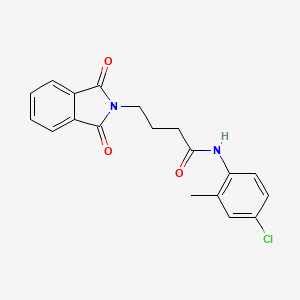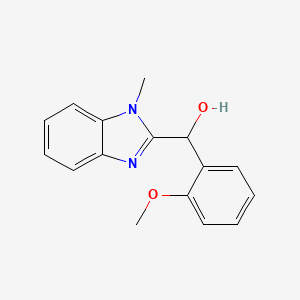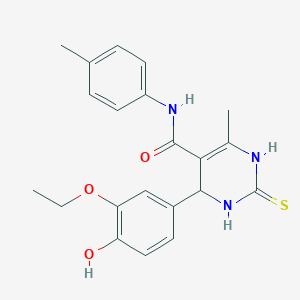![molecular formula C18H21ClO3 B5032764 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5032764.png)
1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is an organic compound with the molecular formula C18H21ClO3 It is a derivative of benzene, featuring a chloro group, an ethoxyphenoxy group, and a propoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-methylbenzene and 3-(3-ethoxyphenoxy)propanol.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The 3-(3-ethoxyphenoxy)propanol is added dropwise to a solution of 1-chloro-2-methylbenzene and potassium carbonate in DMF. The mixture is heated under reflux for several hours until the reaction is complete.
Purification: The reaction mixture is cooled, and the product is extracted using an organic solvent such as ethyl acetate. The organic layer is washed, dried, and concentrated to obtain the crude product, which is then purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the ethoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dechlorinated compounds or modified ethoxy derivatives.
科学的研究の応用
1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: It is used in studies involving the modification of biomolecules and the investigation of biochemical pathways.
作用機序
The mechanism of action of 1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, its effects are determined by its interactions with molecular targets, such as enzymes or receptors. The pathways involved may include nucleophilic substitution, oxidation, or reduction reactions, depending on the context.
類似化合物との比較
1-Chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a different position of the ethoxy group.
1-Chloro-4-[3-(3-methoxyphenoxy)propoxy]-2-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
特性
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-4-7-16(13-15)21-10-5-11-22-17-8-9-18(19)14(2)12-17/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTOPISBWRVCJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-11-(5-methylfuran-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5032696.png)
![3-chloro-N-cyclopentyl-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5032704.png)
![butyl 3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5032711.png)
![N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B5032732.png)
![N-[5-(anilinocarbonyl)-2-chlorophenyl]-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5032738.png)
![{2-[4-(Dimethylamino)phenyl]quinolin-1(2h)-yl}(phenyl)methanone](/img/structure/B5032747.png)
![5'-(4-methylphenyl)-3'-phenyldispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5032754.png)

![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B5032770.png)
![N-(4-isopropylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5032774.png)
![4-Bromo-2-methoxy-6-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B5032778.png)
![{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}methanol](/img/structure/B5032785.png)
